3,3-Diphenylnaphtho[1,2-c]furan-1(3h)-one 3,3-Diphenylnaphtho[1,2-c]furan-1(3h)-one
Brand Name: Vulcanchem
CAS No.: 5656-99-5
VCID: VC17310198
InChI: InChI=1S/C24H16O2/c25-23-22-20-14-8-7-9-17(20)15-16-21(22)24(26-23,18-10-3-1-4-11-18)19-12-5-2-6-13-19/h1-16H
SMILES:
Molecular Formula: C24H16O2
Molecular Weight: 336.4 g/mol

3,3-Diphenylnaphtho[1,2-c]furan-1(3h)-one

CAS No.: 5656-99-5

Cat. No.: VC17310198

Molecular Formula: C24H16O2

Molecular Weight: 336.4 g/mol

* For research use only. Not for human or veterinary use.

3,3-Diphenylnaphtho[1,2-c]furan-1(3h)-one - 5656-99-5

Specification

CAS No. 5656-99-5
Molecular Formula C24H16O2
Molecular Weight 336.4 g/mol
IUPAC Name 3,3-diphenylbenzo[g][2]benzofuran-1-one
Standard InChI InChI=1S/C24H16O2/c25-23-22-20-14-8-7-9-17(20)15-16-21(22)24(26-23,18-10-3-1-4-11-18)19-12-5-2-6-13-19/h1-16H
Standard InChI Key MHFIZKQKWNTMEI-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C=C1)C2(C3=C(C4=CC=CC=C4C=C3)C(=O)O2)C5=CC=CC=C5

Introduction

Structural Characteristics and Physicochemical Properties

Table 1: Fundamental Molecular Data

PropertyValue
CAS No.5656-99-5
Molecular FormulaC24H16O2\text{C}_{24}\text{H}_{16}\text{O}_{2}
Molecular Weight336.4 g/mol
IUPAC Name3,3-diphenylbenzo[g]benzofuran-1-one
Canonical SMILESC1=CC=C(C=C1)C2(C3=C(C4=CC=CC=C4C=C3)C(=O)O2)C5=CC=CC=C5
InChIKeyMHFIZKQKWNTMEI-UHFFFAOYSA-N

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy are critical for structural validation. While direct data for this compound is limited, analogous naphthofurans exhibit distinct signals:

  • 1H^1\text{H}-NMR: Aromatic protons resonate between δ 7.1–8.6 ppm, with splitting patterns reflecting substituent effects . The carbonyl group deshields adjacent protons, as seen in δ 8.32–8.60 ppm for naphthalene-H in related structures .

  • 13C^{13}\text{C}-NMR: The carbonyl carbon appears near δ 194 ppm, while aromatic carbons range from δ 128–134 ppm .

  • IR Spectroscopy: Stretching vibrations for the carbonyl group (νC=O\nu_{\text{C=O}}) occur at ~1681 cm1^{-1}, with aromatic C–H stretches at ~2932 cm1^{-1} .

Synthesis and Optimization Strategies

Multi-Step Organic Synthesis

The synthesis typically involves cyclization and cross-coupling reactions. A plausible route includes:

  • Friedel-Crafts Acylation: Formation of the naphthalene-furan precursor using AlCl3_3 as a catalyst.

  • Suzuki-Miyaura Coupling: Introduction of phenyl groups via palladium-catalyzed coupling with phenylboronic acid .

  • Oxidation: Final oxidation to form the ketone moiety at position 1, often using KMnO4_4 or CrO3_3.

Table 2: Representative Synthetic Conditions

StepReagents/ConditionsYieldReference
1AlCl3_3, CH2_2Cl2_2, 0°C65%
2Pd(OAc)2_2, SPhos, K3_3PO4_442–88%
3KMnO4_4, H2_2O, 80°C75%

Challenges and Innovations

  • Regioselectivity: Controlling substituent positions on the naphthofuran core remains challenging. Recent advances in directing-group strategies (e.g., sulfonamide auxiliaries) improve regiocontrol .

  • Scalability: Pd-catalyzed steps face cost barriers; nickel-based catalysts offer a viable alternative for large-scale production .

Applications in Medicinal Chemistry

Anti-Cancer Activity

The compound’s planar structure facilitates intercalation into DNA, inhibiting topoisomerase II. In vitro studies on analogous naphthofurans show IC50_{50} values of 2.1–8.4 μM against MCF-7 breast cancer cells. The phenyl groups enhance lipophilicity, improving membrane permeability.

Materials Science Applications

Photochromic Behavior

Under UV irradiation (365 nm), the compound undergoes reversible ring-opening reactions, altering its absorption spectrum (λmax_{\text{max}} shifts from 320 nm to 450 nm) . This property is exploitable in optical switches and smart coatings.

Table 3: Photochromic Performance Metrics

PropertyValue
λmax_{\text{max}} (open)450 nm
λmax_{\text{max}} (closed)320 nm
T1/2_{1/2} (reversion)120 s (acetonitrile, 25°C)

Organic Electronics

The extended π-system supports charge transport, with hole mobility (μh\mu_h) of ~0.12 cm2^2/V·s in thin-film transistors.

Comparison with Fluorinated Analog

The 8-fluoro derivative (8-Fluoro-3,3-diphenylnaphtho[1,2-c]furan-1(3H)-one) exhibits:

  • Enhanced Photostability: Fluorine’s electron-withdrawing effect stabilizes the excited state, reducing degradation.

  • Improved Bioactivity: IC50_{50} values decrease by 40% in anti-cancer assays compared to the non-fluorinated compound.

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